molecular formula C22H23N3OS B3299582 2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide CAS No. 899913-89-4

2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B3299582
CAS No.: 899913-89-4
M. Wt: 377.5 g/mol
InChI Key: QXNCKBFQGXRIGE-UHFFFAOYSA-N
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Description

This compound belongs to the class of spirocyclic diazaspiro derivatives functionalized with sulfanyl and acetamide groups. Its structure comprises a 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 4-methylphenyl group at position 3 and a sulfanyl-linked N-phenylacetamide moiety at position 2.

Properties

IUPAC Name

2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-16-9-11-17(12-10-16)20-21(25-22(24-20)13-5-6-14-22)27-15-19(26)23-18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNCKBFQGXRIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N3OSC_{22}H_{22}N_3OS, indicating the presence of a spirocyclic structure and a sulfanyl group. The unique configuration contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic core allows for binding with various proteins, potentially leading to inhibition or modulation of their functions. This interaction can result in diverse biological effects, including:

  • Antiproliferative Activity: Similar compounds have shown the ability to inhibit cancer cell growth by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Properties: The presence of sulfur in the structure may enhance its activity against bacterial and fungal pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cancer cell growth
AntimicrobialActivity against various pathogens
Enzyme InhibitionModulation of enzyme activity

Case Studies and Research Findings

  • Anticancer Activity:
    A study highlighted that derivatives similar to this compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism involved the induction of reactive oxygen species (ROS) leading to apoptosis in sensitive cells .
  • Antimicrobial Effects:
    Research indicated that compounds with similar structural motifs demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfanyl group was identified as a key contributor to this activity, enhancing the compound's ability to penetrate microbial membranes .
  • Enzyme Interaction:
    Investigations into the enzyme inhibition potential revealed that this compound could inhibit acetylcholinesterase (AChE) activity, suggesting possible applications in treating neurological disorders where AChE modulation is beneficial .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and structurally related analogs:

Compound Name Diazaspiro Substituent Acetamide Substituent Molecular Weight (g/mol) Physical State Key Distinctions
Target: 2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide 4-Methylphenyl Phenyl ~437.56* Solid (predicted) Baseline for comparison; balanced lipophilicity from methyl and phenyl groups .
N-(4-Methoxyphenyl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide Phenyl 4-Methoxyphenyl ~437.56 Not reported Methoxy group increases polarity; potential for enhanced solubility .
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-Bromophenyl 4-Methylphenyl ~465.61 Solid Bromine substitution increases molecular weight and potential halogen bonding .
N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide 4-Methylphenyl 2,5-Dimethoxyphenyl 437.56 Available (7 mg stock) Dual methoxy groups may improve π-π stacking or metabolic stability .
2-(3,5-Dioxo-1-(4-methylphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetonitrile (8e) 4-Methylphenyl Acetonitrile 297.28 Solid (120–122°C) Smaller spiro ring (4.4 vs. 5.5) and absence of sulfanyl-acetamide chain .

*Molecular weight inferred from analogs in .

Substituent Effects on Physicochemical Properties

  • Methoxy groups, as in the 4-methoxyphenyl analog, increase polarity and solubility but may reduce metabolic stability due to demethylation pathways .
  • Halogenation (e.g., Bromine): Bromine substitution introduces both steric bulk and halogen-bonding capabilities, which can enhance target affinity in protein-binding pockets but may also increase molecular weight and toxicity risks .

Spiro Ring Size and Conformational Flexibility

The target compound’s 1,4-diazaspiro[4.4]nona-1,3-diene core provides a compact, rigid scaffold compared to larger spiro systems like 1,4-diazaspiro[5.5]undecane (compound 8e).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide

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